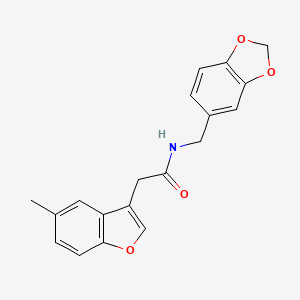

N-(1,3-benzodioxol-5-ylmethyl)-2-(5-methyl-1-benzofuran-3-yl)acetamide

Description

N-(1,3-Benzodioxol-5-ylmethyl)-2-(5-methyl-1-benzofuran-3-yl)acetamide (CAS: 880404-93-3) is a heterocyclic acetamide derivative featuring a benzodioxole moiety linked via a methylene group to an acetamide backbone, which is further substituted with a 5-methylbenzofuran ring. Its molecular formula is C₁₉H₁₇NO₄ (molecular weight: 323.34 g/mol) . The benzodioxole and benzofuran groups are pharmacologically significant motifs, often associated with bioactivity in medicinal chemistry, such as enzyme inhibition or receptor modulation.

Properties

Molecular Formula |

C19H17NO4 |

|---|---|

Molecular Weight |

323.3 g/mol |

IUPAC Name |

N-(1,3-benzodioxol-5-ylmethyl)-2-(5-methyl-1-benzofuran-3-yl)acetamide |

InChI |

InChI=1S/C19H17NO4/c1-12-2-4-16-15(6-12)14(10-22-16)8-19(21)20-9-13-3-5-17-18(7-13)24-11-23-17/h2-7,10H,8-9,11H2,1H3,(H,20,21) |

InChI Key |

PODNMCXLPBQJFK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1)OC=C2CC(=O)NCC3=CC4=C(C=C3)OCO4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-2-(5-methyl-1-benzofuran-3-yl)acetamide typically involves the following steps:

Formation of Benzodioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

Formation of Benzofuran Moiety: This can be synthesized via the cyclization of phenol derivatives with acetic anhydride.

Coupling Reaction: The benzodioxole and benzofuran intermediates are then coupled using appropriate reagents such as acyl chlorides or amides under controlled conditions.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran moiety.

Reduction: Reduction reactions can be performed on the carbonyl group of the acetamide.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Halogenating agents, nitrating agents, and sulfonating agents are commonly used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

N-(1,3-benzodioxol-5-ylmethyl)-2-(5-methyl-1-benzofuran-3-yl)acetamide may have various applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Potential use in studying enzyme interactions and metabolic pathways.

Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-2-(5-methyl-1-benzofuran-3-yl)acetamide would depend on its specific biological target. Generally, compounds with similar structures may interact with enzymes, receptors, or DNA, leading to various biological effects. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Benzodioxole and Heterocyclic Moieties

2-{[4-Amino-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(1,3-benzodioxol-5-ylmethyl)acetamide

- Structure : Replaces the benzofuran group with a triazole-thioether moiety.

- Properties : White solid (mp: 148°C), molecular weight: 454.49 g/mol.

N-(1,3-Benzodioxol-5-ylmethyl)-2-{[5-((4-methoxyphenoxy)methyl)-1,3,4-oxadiazol-2-yl]thio}acetamide

- Structure: Substitutes benzofuran with an oxadiazole-thioether group bearing a 4-methoxyphenoxy substituent.

- Properties : Pale yellow solid (mp: 127°C), molecular weight: 485.51 g/mol.

- Key Differences: The oxadiazole and methoxyphenoxy groups may confer improved metabolic stability but reduce lipophilicity relative to the methylbenzofuran analog .

N-(1,3-Benzodioxol-5-ylmethyl)-2-(5-chloro-6-methyl-1-benzofuran-3-yl)acetamide

- Structure : Chlorine substitution at the benzofuran ring (position 5) alongside a methyl group (position 6).

- Properties : CAS: 882575-28-2, molecular weight: 357.78 g/mol.

- Key Differences: The electron-withdrawing chlorine atom likely increases polarity and may influence binding affinity in biological systems compared to the non-halogenated target compound .

Analogues with Varied Backbones and Substituents

N-(6-Trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide

- Structure : Benzothiazole core with a trifluoromethyl group and phenylacetamide side chain.

- Properties : Part of a patent series (EP3348550A1) focusing on kinase inhibitors.

- Key Differences : The trifluoromethyl group enhances metabolic resistance and electronegativity, contrasting with the benzodioxole-benzofuran system’s electron-rich aromaticity .

2-[2-(2,6-Dichlorophenylamino)phenyl]-N-(5-ethoxymethylene-4-oxo-2-thioxothiazolidin-3-yl)acetamide

- Structure: Combines a dichlorophenylaniline group with a thiazolidinone-acetamide backbone.

Biological Activity

N-(1,3-benzodioxol-5-ylmethyl)-2-(5-methyl-1-benzofuran-3-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article reviews the available literature on its biological activity, including in vitro and in vivo studies, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of a benzodioxole moiety and a benzofuran ring. Its molecular formula is , and it exhibits properties typical of compounds with potential pharmacological activity.

The biological activity of this compound is primarily attributed to its interaction with various protein targets involved in cell signaling pathways. Notably, it has been investigated for its inhibitory effects on specific kinases that are crucial in cancer cell proliferation and survival.

Key Mechanisms:

- Inhibition of Protein Kinases : The compound has shown potential as an inhibitor of DYRK1A (Dual-specificity tyrosine phosphorylation-regulated kinase 1A), which plays a role in several cellular processes including cell cycle regulation and differentiation .

- Antitumor Activity : In vitro studies have indicated that it can inhibit the proliferation of various cancer cell lines, suggesting its use as a potential anticancer agent .

In Vitro Studies

A series of experiments were conducted to evaluate the compound's efficacy against different cancer cell lines:

| Cell Line | IC50 Value (µM) | Notes |

|---|---|---|

| Huh7 (Liver Cancer) | < 10 | Significant inhibition observed |

| Caco2 (Colorectal) | < 10 | Notable antitumor activity |

| MDA-MB 231 (Breast) | > 10 | Moderate activity |

| PC3 (Prostate) | 8 | Effective at lower concentrations |

These results suggest that N-(1,3-benzodioxol-5-ylmethyl)-2-(5-methyl-1-benzofuran-3-yl)acetamide exhibits selective cytotoxicity towards certain tumor types, particularly liver and colorectal cancers .

Structure-Activity Relationship (SAR)

Research indicates that modifications to the benzodioxole and benzofuran moieties can significantly affect the compound's biological activity. For instance:

- Substituent Effects : The presence of methyl groups on the benzofuran ring enhances potency against DYRK1A.

- Hydroxyl Groups : The introduction of hydroxyl groups on the phenyl ring was found to be crucial for optimal inhibition of kinase activity .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Case Study on Liver Cancer : A study demonstrated that treatment with N-(1,3-benzodioxol-5-ylmethyl)-2-(5-methyl-1-benzofuran-3-yl)acetamide resulted in reduced tumor size in xenograft models of liver cancer. The mechanism was linked to apoptosis induction and cell cycle arrest at the G0/G1 phase.

- Neuropharmacological Applications : Another investigation explored its effects on neuronal cell lines, revealing neuroprotective properties that may be beneficial in treating neurodegenerative diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.